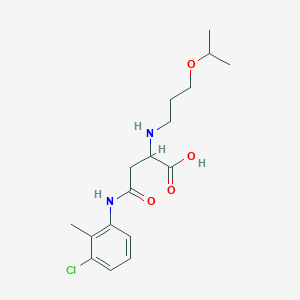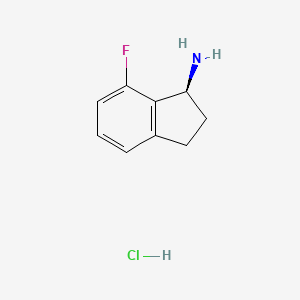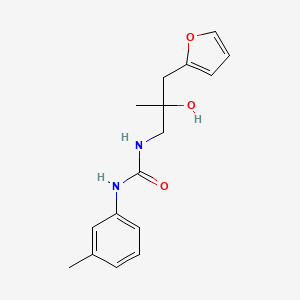
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its diverse applications. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.
Applications De Recherche Scientifique
Asymmetric Synthesis
Research on asymmetric synthesis, such as the work by Baudat and Vogel (1994), highlights the intricate methods used to create complex organic compounds. Their study on the total synthesis of a self-defensive agent against rice-blast disease demonstrates the utility of furan derivatives in developing bioactive molecules (Baudat & Vogel, 1994).
Polymer Science
Studies on polyurethanes and polyurethane–ureas derived from divalent metal salts, as investigated by Prasath, Vijayanand, and Nanjundan (2000), show the role of furan derivatives in creating flame-retardant materials. This research points to the importance of these compounds in enhancing the safety and durability of polymers (Prasath, Vijayanand, & Nanjundan, 2000).
Catalysis and Biomass Conversion
The catalytic reduction of biomass-derived furanic compounds, explored by Nakagawa, Tamura, and Tomishige (2013), illustrates the potential of furan derivatives in renewable energy and chemical production. Their work emphasizes the conversion of furfural and hydroxymethylfurfural into valuable chemicals, showcasing the environmental benefits of using furan-based catalysts (Nakagawa, Tamura, & Tomishige, 2013).
Enzymatic Polymerization
Research by Jiang, Woortman, Alberda van Ekenstein, Petrović, and Loos (2014) on the enzymatic synthesis of biobased polyesters using bis(hydroxymethyl)furan demonstrates the role of furan derivatives in sustainable material science. Their work highlights the development of novel biobased polyesters with potential applications in various industries (Jiang et al., 2014).
Propriétés
IUPAC Name |
1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-5-3-6-13(9-12)18-15(19)17-11-16(2,20)10-14-7-4-8-21-14/h3-9,20H,10-11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQCTIICILFSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C)(CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B2776439.png)

![(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2776443.png)
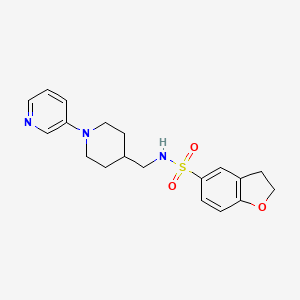
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide](/img/structure/B2776448.png)
![3-Oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B2776449.png)
![4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2776450.png)
![3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2776451.png)
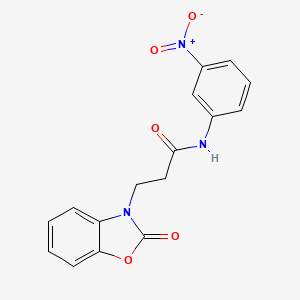
![Methyl 2-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)
![4-(4-propan-2-ylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2776454.png)

